molecular formula C11H11NO B11913401 8-Methoxynaphthalen-1-amine

8-Methoxynaphthalen-1-amine

Cat. No.: B11913401
M. Wt: 173.21 g/mol
InChI Key: CRSQEEBKGDCJEC-UHFFFAOYSA-N
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Description

8-Methoxynaphthalen-1-amine is an organic compound with the molecular formula C11H11NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 8th position and an amine group at the 1st position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 8-methoxynaphthalene.

    Nitration: The naphthalene derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts can vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxynaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

8-Methoxynaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Methoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    1-Naphthylamine: Similar structure but lacks the methoxy group.

    2-Methoxynaphthalen-1-amine: Similar structure but with the methoxy group at a different position.

    8-Hydroxynaphthalen-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 8-Methoxynaphthalen-1-amine is unique due to the specific positioning of the methoxy and amine groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets that similar compounds may not .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

8-methoxynaphthalen-1-amine

InChI

InChI=1S/C11H11NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7H,12H2,1H3

InChI Key

CRSQEEBKGDCJEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)N

Origin of Product

United States

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